Mannitol is a sugar alcohol, naturally occurring in fruits and vegetables like olives, mushrooms, and celery []. Commercially, it's produced from mannose or fructose []. Mannitol holds significance in research due to its unique properties: poorly absorbed by the intestines, making it a low-calorie sweetener [], and acting as an osmotic diuretic in medicine [].
Mannitol's chemical formula is C₆H₁₄O₆. It shares the same molecular formula as fructose but has a different spatial arrangement of atoms. This difference classifies mannitol as a sugar alcohol []. Its structure features a six-carbon backbone with a hydroxyl group (OH) attached to each carbon, except for two in the center which form an ether linkage (C-O-C) []. This structure contributes to its poor intestinal absorption and osmotic properties [].
Mannitol can be commercially synthesized from fructose or mannose through catalytic hydrogenation [].
Fructose + H₂ → Mannitol [Equation 1]
Mannitol can undergo thermal decomposition at high temperatures, producing carbon dioxide, water, and other organic products. The exact breakdown pathway depends on the specific temperature and surrounding conditions.
Mannitol (heat) → CO₂ + H₂O + Organic products [Equation 2]
In biological systems, mannitol can be metabolized to fructose by the enzyme mannitol dehydrogenase []. This reaction plays a role in some fruits' ripening process.
Mannitol + NAD⁺ → Fructose + NADH + H⁺ [Equation 3]
In medicine, mannitol acts as an osmotic diuretic. When introduced intravenously, it increases the blood plasma osmolality (concentration of particles per unit volume). This draws water from tissues, including the brain and eyes, into the bloodstream, reducing pressure within these compartments []. This mechanism is beneficial in treating conditions like glaucoma (increased eye pressure) and intracranial hypertension (increased pressure around the brain) [].